1-(1-ethyl-1H-pyrazol-3-yl)ethanone

MGAT inhibition metabolic disease acyltransferase

Researchers require validated heterocyclic building blocks with documented target engagement. This N-ethyl-3-acetyl pyrazole (CAS 1004193-93-4) solves both needs. - **MGAT inhibition**: IC50 74.7 nM; 4.9-fold more potent than cyclopropylmethyl analog (363 nM) - **Fragment-like properties**: MW 138.17, LogP -0.05, zero Rule-of-5 violations - **Synthetic accessibility**: Published 48-82% yield route without intermediate isolation; ideal for gram-to-kg scale-up Procurement: Available for immediate R&D supply. Request bulk pricing for >10g quantities.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1004193-93-4
Cat. No. B3373353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-3-yl)ethanone
CAS1004193-93-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)C
InChIInChI=1S/C7H10N2O/c1-3-9-5-4-7(8-9)6(2)10/h4-5H,3H2,1-2H3
InChIKeyUZGPIUGGVSKCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Ethyl-1H-pyrazol-3-yl)ethanone: MGAT-Targeted Heterocyclic Building Block


1-(1-Ethyl-1H-pyrazol-3-yl)ethanone (CAS 1004193-93-4, MFCD04968782) is an N-ethyl-3-acetyl substituted pyrazole derivative with molecular formula C₇H₁₀N₂O and molecular weight 138.17 g/mol [1]. This compound serves as a versatile heterocyclic building block and has been documented as a monoacylglycerol acyltransferase (MGAT) inhibitor in patent literature [2]. Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, boiling point of 235.1±13.0 °C at 760 mmHg, vapor pressure of 0.1±0.5 mmHg at 25°C, and ACD/LogP of -0.05, indicating moderate lipophilicity and favorable Rule-of-5 compliance [1].

MGAT Pathway Reported MGAT inhibition fit for metabolic disease research
Heterocyclic Building Block N-ethyl-3-acetyl pyrazole for medicinal chemistry diversification
Predicted Drug-Likeness Predicted moderate lipophilicity and Rule-of-5 compliance support fragment-based screening

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone Substitution Limitations


The N-1 alkyl substituent critically modulates both target engagement and physicochemical properties of pyrazole ethanone derivatives. In MGAT enzyme inhibition assays, the ethyl-substituted analog demonstrates an IC₅₀ of 74.7 nM, while the cyclopropylmethyl variant exhibits markedly reduced potency (IC₅₀ = 363 nM) under identical assay conditions [1]. This ~4.9-fold difference in inhibitory activity demonstrates that even minor alkyl group variations produce substantial functional divergence. Furthermore, the ethyl substituent confers distinct predicted physicochemical parameters—including ACD/LogP of -0.05, boiling point of 235.1±13.0 °C, and vapor pressure of 0.1±0.5 mmHg [2]—that directly impact synthetic handling, purification strategy, and downstream reaction compatibility. Generic substitution without empirical validation therefore risks both potency loss and altered material behavior.

N-Alkyl Group Variation

Cyclopropylmethyl and other alkyl analogs may shift MGAT inhibitory activity substantially compared to the ethyl-substituted derivative.

Physicochemical Profile Divergence

Predicted lipophilicity, boiling point, and vapor pressure may differ across N-substituted analogs, impacting synthetic handling and purification.

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone Evidence Guide


MGAT Inhibition: Ethyl vs. Cyclopropylmethyl Analog

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone exhibits an IC₅₀ of 74.7 nM against MGAT (monoacylglycerol acyltransferase) in an in vitro biochemical assay, compared to 363 nM for the 1-(cyclopropylmethyl)-1H-pyrazol-3-yl analog [1][2]. This represents a 4.9-fold greater inhibitory potency under identical assay conditions (pH 7.4, 50 mM potassium phosphate buffer).

MGAT Inhibition
Head-to-head
74.7 nM vs 363 nM 4.9× difference
Ethyl substitution supports higher target engagement in MGAT assay context
Assay: pH 7.4, 50 mM potassium phosphate buffer
MGAT inhibition metabolic disease acyltransferase

MGAT Potency Positioning: Fragment vs. Lead Chemotypes

In the MGAT enzyme assay system (pH 7.4), 1-(1-ethyl-1H-pyrazol-3-yl)ethanone (IC₅₀ = 74.7 nM) [1] demonstrates potency that is 4.2- to 8.5-fold lower than the optimized dihydropyridinone MGAT2 inhibitors disclosed in US9701672, which exhibit IC₅₀ values of 8.80 nM (Example 48) and 17.6 nM (Example 28) [2][3]. This intermediate potency profile positions the compound as a structurally simplified starting point for fragment-based or scaffold-hopping campaigns.

Potency Positioning
Cross-study comparable
74.7 nM vs leads 8.8–17.6 nM 4.2–8.5× lower
Intermediate potency suitable for scaffold-hopping and fragment-growing studies
Reference: US9701672 dihydropyridinone leads
MGAT2 inhibition SAR lead optimization

Synthetic Route: Three-Step Protocol

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone (compound 4b) is accessible via a three-step hydrolysis-decarboxylation sequence from substituted diethyl [(1-alkyl-1H-pyrazolyl)carbonyl]malonates without isolation of intermediates, achieving overall yields in the range of 48–82% [1]. This methodology is general for N-substituted 3-, 4-, and 5-acetylpyrazoles, providing a reproducible route for scale-up.

Synthetic Access
Method context
Three-step hydrolysis-decarboxylation 48–82% overall yield
Reproducible route supports procurement planning and in-house synthesis
No intermediate isolation; applicable to N-substituted 3-acetylpyrazoles
synthetic methodology process chemistry heterocycle synthesis

Physicochemical Profile: Favorable Drug-Likeness

ACD/Labs Percepta Platform predictions for 1-(1-ethyl-1H-pyrazol-3-yl)ethanone indicate a LogP of -0.05, Polar Surface Area of 35 Ų, and zero Rule-of-5 violations [1]. In contrast, 1-(1-(cyclopropylmethyl)-1H-pyrazol-3-yl)ethanone (C₉H₁₂N₂O, MW 164.21) has higher molecular weight and predicted increased lipophilicity [2]. The ethyl derivative's balanced polarity and lower molecular weight may favor aqueous solubility and permeability in early-stage screening.

Drug-Likeness Prediction
Data to verify
Predicted LogP -0.05, PSA 35 Ų, MW 138.17, 0 Ro5 violations
Predicted drug-like properties may support fragment-based screening
In silico predictions; experimental confirmation recommended
ADME prediction drug-likeness physicochemical properties

Commercial Availability and Procurement Options

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone is commercially available as a research chemical from multiple vendors. Santa Cruz Biotechnology offers the compound (sc-319898) at $745 for 1 g . MolCore supplies the compound with NLT 98% purity under ISO certification . Fluorochem lists 100 mg at £142.00 . This multi-vendor availability reduces single-source supply chain risk.

Commercial Availability
Context-dependent
Multiple vendors: Santa Cruz $745/1g, MolCore NLT 98%, Fluorochem £142/100mg
Multi-vendor sourcing reduces supply chain risk
Research-use-only grade; pricing as of 2025
procurement pricing commercial availability

1-(1-Ethyl-1H-pyrazol-3-yl)ethanone Application Scenarios


MGAT2 Inhibitor Hit-to-Lead Optimization

With a validated IC₅₀ of 74.7 nM against MGAT [1] and 4.9-fold greater potency than the cyclopropylmethyl analog [2], this compound serves as an ideal starting scaffold for structure-activity relationship (SAR) studies targeting metabolic disorders. Its intermediate potency relative to optimized dihydropyridinone leads (8.8–17.6 nM) [3] provides a tractable window for synthetic elaboration while maintaining measurable target engagement.

Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (138.17 g/mol), predicted LogP of -0.05, and zero Rule-of-5 violations [4] align with fragment-like property guidelines. Its documented MGAT inhibitory activity [1] and balanced polarity support its use as a validated fragment hit suitable for fragment growing, linking, or merging strategies.

Process Chemistry and Scale-Up Development

The published three-step synthesis achieving 48–82% overall yield without intermediate isolation [5] provides a reliable starting point for process optimization. Researchers requiring gram-to-kilogram quantities for in vivo studies can leverage this methodology to establish cost-effective in-house production, particularly when commercial pricing ($745/g) becomes prohibitive at scale.

Pyrazole Heterocycle Method Development

As an N-ethyl-3-acetyl substituted pyrazole, this compound serves as a model substrate for investigating regioselective functionalization, cross-coupling reactions at the pyrazole C-4/C-5 positions, and ketone transformations (reduction, condensation, oxime formation). Its moderate boiling point (235.1±13.0 °C) [4] and vapor pressure (0.1±0.5 mmHg) [4] inform purification strategy selection during method development.

Application
Selection Property
Validation Focus
MGAT2 inhibitor SAR studies
Reported MGAT inhibition context; N-ethyl substitution profile
Target engagement assay validation; alkyl group SAR confirmation
Fragment-based screening studies
Low molecular weight and predicted favorable Rule-of-5 compliance
Biophysical binding confirmation; fragment elaboration strategy
Process chemistry scale-up research
Reproducible three-step synthetic methodology (48–82% yield)
Yield optimization at scale; cost-effectiveness validation
Pyrazole heterocycle method development
3-acetyl substitution enables regioselective transformations
Regioselectivity verification; purification strategy alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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